MFCD18317713
Description
MFCD18317713 is a chemical compound whose precise structural identity remains unspecified in publicly accessible literature as of 2023. However, based on analogous MDL-registered compounds (e.g., MFCD00003330, MFCD00039227, and MFCD07186391), it can be inferred to belong to a class of halogenated or fluorinated aromatic organic molecules. Such compounds are typically utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their stability and reactivity . While direct data on this compound is unavailable, this analysis will extrapolate comparative insights from structurally and functionally similar compounds documented in peer-reviewed studies.
Properties
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-7-1-6(2-8(14)3-7)10-5-15-11(16)4-9(10)12(17)18/h1-5H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHVXRAWWDYABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687710 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-81-6 | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18317713” involves multiple steps, each requiring precise reaction conditions. The process typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated monitoring and control systems are employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
“MFCD18317713” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Requires suitable solvents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD18317713” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which “MFCD18317713” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
Comparison with MFCD18317713 :
- Functional Differences: The presence of a carboxylic acid group (C₇H₅BrO₂) in MFCD00003330 may enhance its solubility compared to non-polar analogs. In contrast, this compound’s hypothetical fluorinated structure could improve metabolic stability in pharmaceutical applications .
Compound 2: CAS 1533-03-5 (MDL: MFCD00039227)
Comparison with Functionally Similar Compounds
Compound 3: CAS 57335-86-1 (MDL: MFCD07186391)
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol
Data Tables
Table 1: Physicochemical Properties Comparison
Research Findings and Implications
- Structural Impact on Solubility : Halogen type significantly affects solubility. Bromine (MFCD00003330) reduces aqueous solubility compared to fluorine (MFCD00039227) due to higher atomic mass and hydrophobicity .
- Synthetic Efficiency : Green chemistry catalysts (e.g., A-FGO in MFCD00003330) improve yield and reduce waste, a strategy applicable to this compound synthesis .
- Safety Considerations : Fluorinated compounds (e.g., MFCD00039227) exhibit fewer acute hazards than chlorinated/brominated analogs, aligning with trends in pharmaceutical design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
